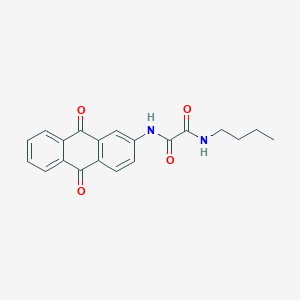![molecular formula C15H24O4 B14351904 (3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate CAS No. 97773-10-9](/img/structure/B14351904.png)
(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate: is a chemical compound with the molecular formula C15H24O4 . This compound belongs to the class of organic compounds known as esters, which are characterized by the presence of an ester functional group. Esters are commonly used in various industrial applications due to their pleasant odors and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate typically involves the esterification reaction between (3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol and prop-2-enoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles such as amines or alcohols replace the ester group to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, other esters.
Applications De Recherche Scientifique
Chemistry: (3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the interactions between esters and biological molecules. It serves as a model compound to investigate ester hydrolysis and enzyme-catalyzed reactions.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be converted into active drugs within the body through metabolic processes.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its pleasant odor. It is also utilized in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of (3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate involves its interaction with specific molecular targets. In biological systems, esterases catalyze the hydrolysis of the ester bond, leading to the release of the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for the compound’s activity as a prodrug, where the active drug is released upon ester bond cleavage.
Comparaison Avec Des Composés Similaires
Ethyl acetate: A simple ester with a similar structure but lacks the spirocyclic moiety.
Methyl propanoate: Another ester with a similar ester functional group but different alkyl groups.
Butyl propanoate: An ester with a longer alkyl chain compared to (3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate.
Uniqueness: The unique spirocyclic structure of this compound distinguishes it from other esters. This structural feature imparts specific chemical and physical properties, making it valuable in various applications. The presence of the spirocyclic moiety enhances its stability and reactivity, which is beneficial in synthetic and industrial processes.
Propriétés
Numéro CAS |
97773-10-9 |
|---|---|
Formule moléculaire |
C15H24O4 |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
(3-ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate |
InChI |
InChI=1S/C15H24O4/c1-3-13(16)17-10-14(4-2)11-18-15(19-12-14)8-6-5-7-9-15/h3H,1,4-12H2,2H3 |
Clé InChI |
NFHSGJKEFYEONA-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC2(CCCCC2)OC1)COC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


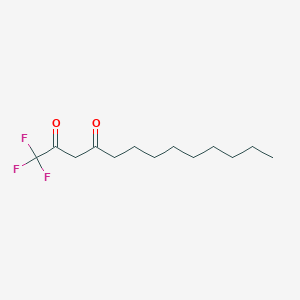
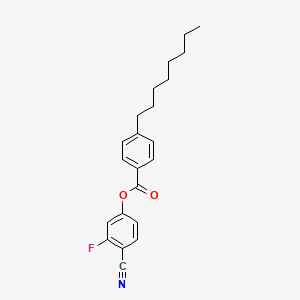
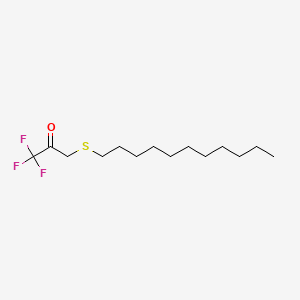

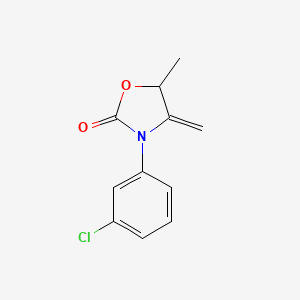
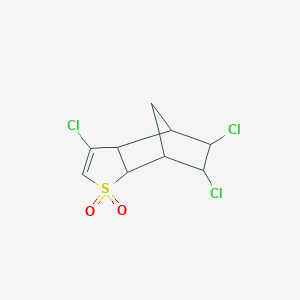
![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)
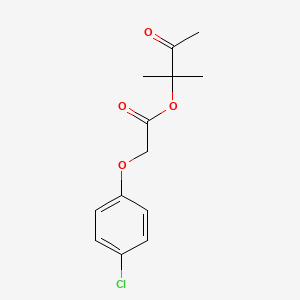
![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)


![2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol](/img/structure/B14351879.png)
![1,2,5a,6,11,11a-Hexahydro-1,4-epoxynaphtho[2,3-d]oxepin-5(4H)-one](/img/structure/B14351886.png)
